![molecular formula C19H20N4O3S B2942973 1-[2-({5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetyl]piperidine-4-carboxylic acid CAS No. 730965-98-7](/img/structure/B2942973.png)
1-[2-({5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetyl]piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-({5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetyl]piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C19H20N4O3S and its molecular weight is 384.45. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-[2-({5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetyl]piperidine-4-carboxylic acid (CAS No. 730965-98-7) is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C19H20N4O3S
- Molecular Weight : 384.45 g/mol
Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, derivatives of 1,2,4-triazoles have shown promising results against various cancer cell lines. In particular, compounds similar to the target compound have been evaluated for their cytotoxic effects against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines, with some exhibiting IC50 values as low as 6.2 μM .
Antimicrobial Activity
The presence of the triazole and piperidine structures in the compound suggests potential antimicrobial properties. Studies have demonstrated that related compounds possess moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. The mechanism of action is believed to involve inhibition of key metabolic pathways in bacteria .
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory effects. Specifically, it has shown promise as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating conditions like Alzheimer's disease. Inhibitory activities were reported with IC50 values significantly lower than standard reference compounds .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes the formation of the triazole ring followed by acylation with piperidine derivatives. The synthetic pathway can be summarized as follows:
- Formation of Triazole : Reacting appropriate hydrazones with isothiocyanates.
- Acetylation : Introducing the acetyl group via acetic anhydride or acetyl chloride.
- Final Coupling : Combining the piperidine moiety using standard coupling techniques.
Case Studies and Research Findings
Several studies have focused on the biological activity of similar compounds:
- Inotropic Evaluation : A study demonstrated that certain derivatives of triazoloquinoline exhibited positive inotropic effects in isolated heart preparations, suggesting cardiovascular benefits .
- Antibacterial Screening : Compounds synthesized from similar scaffolds were evaluated for their antibacterial efficacy against multiple strains, showing varied degrees of effectiveness .
- Inhibition Studies : Research highlighted the enzyme inhibitory potential of synthesized triazole derivatives against AChE and urease, indicating their therapeutic applicability in neurodegenerative diseases and urolithiasis .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Basic
The synthesis of this compound involves two key steps:
Cyclocondensation : Formation of the triazoloquinoline core using reagents like ethyl acetoacetate, DMF-DMA, and hydrazine derivatives, followed by thiolation to introduce the sulfanyl group .
Acetylation and coupling : Reaction of the sulfanyl-triazoloquinoline intermediate with a piperidine-4-carboxylic acid derivative via acetyl linkage. Optimize yields by controlling stoichiometry (1:1.2 molar ratio for acetylating agents) and using anhydrous conditions (e.g., DMF, 60–80°C) .
Advanced
For scale-up, employ process control strategies such as:
- Membrane separation to isolate intermediates .
- In-line spectroscopy (e.g., FTIR) to monitor reaction progress and minimize byproducts .
Q. How should researchers characterize this compound spectroscopically, and what are critical spectral markers?
Basic
- NMR : Look for the piperidine ring protons (δ 1.5–3.0 ppm) and the triazoloquinoline aromatic protons (δ 7.5–8.5 ppm). The acetyl group’s carbonyl signal appears at ~170 ppm in 13C NMR .
- IR : Confirm the carboxylic acid (O–H stretch at 2500–3300 cm−1) and thioether (C–S stretch at 600–700 cm−1) .
Advanced
Use high-resolution mass spectrometry (HRMS) to resolve isotopic patterns and confirm the molecular formula (e.g., C19H18N4O3S). Compare with computational predictions using tools like Gaussian .
Q. How can contradictions in spectral or biological activity data be resolved?
Advanced
- X-ray crystallography : Resolve structural ambiguities (e.g., conformation of the piperidine ring) .
- Density Functional Theory (DFT) : Validate spectral assignments by simulating 1H and 13C NMR chemical shifts .
- Replicate assays : Test biological activity under standardized conditions (e.g., enzyme inhibition assays at pH 7.4) to address variability .
Q. What computational methods are suitable for studying its conformational stability?
Advanced
- Molecular Dynamics (MD) simulations : Analyze the flexibility of the piperidine ring and sulfanyl-acetyl linker in solvent models (e.g., water, DMSO) .
- Docking studies : Predict binding modes with biological targets (e.g., enzymes) using AutoDock Vina .
Q. What are the solubility and stability profiles under varying conditions?
Basic
- Solubility : LogP values (~0.28–0.5) suggest moderate hydrophilicity; use DMSO for stock solutions .
- Stability : Store at –20°C in inert atmospheres to prevent oxidation of the sulfanyl group .
Advanced
- Accelerated stability studies : Expose the compound to heat (40°C), light, and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC .
Q. How to design structure-activity relationship (SAR) studies for this compound?
Advanced
- Modify substituents : Replace the 5-methyl group on the triazoloquinoline with halogens or bulky groups to assess steric effects .
- Scaffold hopping : Synthesize analogs with isoxazole or pyridine rings instead of piperidine to evaluate pharmacophore requirements .
Q. What safety protocols are critical during handling?
Basic
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal .
Q. How to validate synthetic yields and purity for publication?
Advanced
- HPLC-MS : Use C18 columns (gradient: 5–95% acetonitrile in 0.1% formic acid) with UV detection at 254 nm .
- Elemental analysis : Confirm purity ≥95% by matching calculated vs. observed C/H/N/S percentages .
Q. What in vitro assays are recommended for preliminary biological evaluation?
Advanced
- Enzyme inhibition : Test against kinases or proteases at 1–100 µM concentrations using fluorescence-based assays .
- Cytotoxicity : Screen in cancer cell lines (e.g., HeLa) via MTT assays, with IC50 calculations using GraphPad Prism .
Q. How to address low solubility in biological assays?
Advanced
Propiedades
IUPAC Name |
1-[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-12-10-16-20-21-19(23(16)15-5-3-2-4-14(12)15)27-11-17(24)22-8-6-13(7-9-22)18(25)26/h2-5,10,13H,6-9,11H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCYDTRMJFYPFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)N4CCC(CC4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.